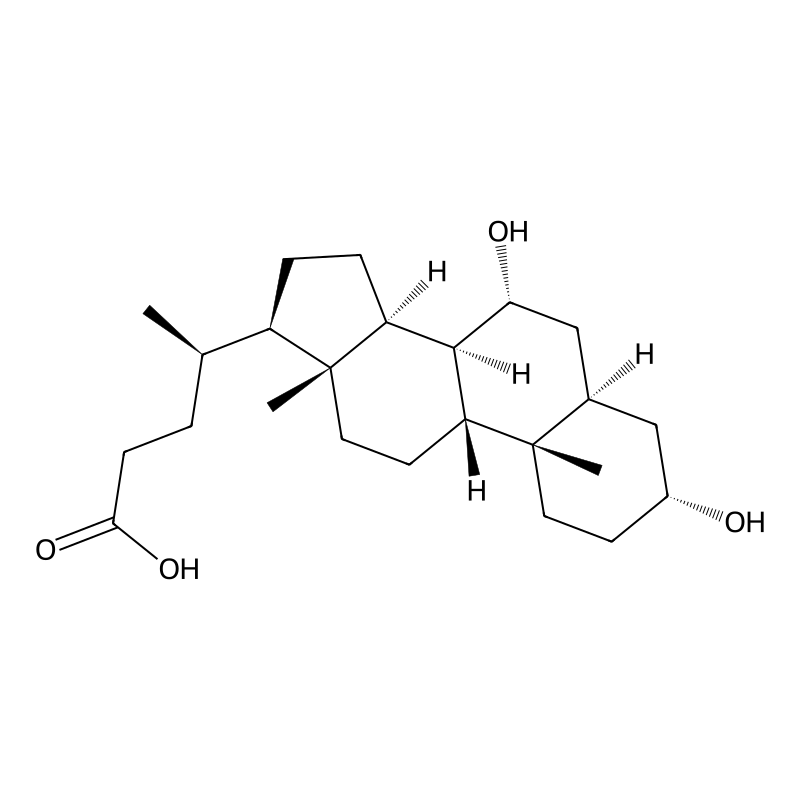

Chenodeoxycholic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chenodeoxycholic acid (CDCA), CAS 474-25-9, is a primary mammalian bile acid characterized by a 3α,7α-dihydroxy-5β-cholan-24-oic acid steroid scaffold. In industrial and research settings, CDCA is highly valued as a moderately lipophilic biological surfactant, a potent endogenous ligand for the Farnesoid X Receptor (FXR), and a critical chiral building block for semi-synthetic drug manufacturing [1]. Its specific physicochemical properties—balancing aqueous solubility with lipid membrane interaction—make it a foundational material in medicinal chemistry, lipid nanoparticle formulation, and metabolic pathway research[1].

Substituting CDCA with closely related bile acids like Cholic Acid (CA), Ursodeoxycholic Acid (UDCA), or Deoxycholic Acid (DCA) fundamentally disrupts both synthetic workflows and biological assays. In chemical synthesis, replacing CDCA with CA introduces an unwanted 12α-hydroxyl group that requires complex, low-yield deoxygenation steps to remove, while UDCA possesses the incorrect 7β-stereochemistry, preventing direct C6-alkylation [1]. In biological applications, UDCA fails to activate FXR, and DCA exhibits excessive cytotoxicity and membrane-disrupting detergency, meaning that only CDCA provides the exact stereochemical and lipophilic balance required for targeted FXR agonism and efficient precursor conversion [2].

References

- [1] Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Pharmacology. 2018; 9: 1060.

- [2] 6α-Ethyl-Chenodeoxycholic Acid (6-ECDCA), a Potent and Selective FXR Agonist Endowed with Anticholestatic Activity. Journal of Medicinal Chemistry. 2002; 45(17): 3569-3572.

Precursor Suitability for Obeticholic Acid (OCA) Synthesis

CDCA is the essential chiral starting material for the synthesis of 6α-ethyl-chenodeoxycholic acid (Obeticholic Acid, OCA) and other semi-synthetic FXR agonists. The specific 3α,7α-dihydroxy stereochemistry of CDCA allows for selective protection and subsequent functionalization at the C6 position [1]. Substituting CDCA with Cholic Acid (CA) introduces an unwanted 12α-hydroxyl group that requires complex, low-yield deoxygenation steps, while Ursodeoxycholic Acid (UDCA) possesses the incorrect 7β-stereochemistry, preventing direct conversion to the highly active 6α-alkylated derivatives [1].

| Evidence Dimension | Synthetic route compatibility for 6-alkylation |

| Target Compound Data | CDCA provides the exact 3α,7α-dihydroxy-5β-cholan-24-oic acid scaffold required for direct C6-alkylation. |

| Comparator Or Baseline | CA (requires 12α-dehydroxylation); UDCA (incorrect 7β-stereochemistry). |

| Quantified Difference | CDCA eliminates the need for multi-step epimerization or dehydroxylation, drastically improving synthetic yield for OCA. |

| Conditions | Semi-synthetic modification via enolate intermediates (e.g., using pTSA/MeOH and subsequent 6-ethylation). |

For pharmaceutical manufacturing or medicinal chemistry scale-up of OCA analogs, CDCA is the only viable procurement choice to minimize synthetic steps and maximize overall yield.

Endogenous FXR Agonist Potency (Baseline Standard)

In nuclear receptor assays, Chenodeoxycholic Acid (CDCA) serves as the standard endogenous reference ligand for the Farnesoid X Receptor (FXR). CDCA activates FXR with an EC50 of approximately 10–50 µM, whereas its 7β-epimer, Ursodeoxycholic Acid (UDCA), is virtually inactive, and Cholic Acid (CA) shows significantly weaker affinity[1]. While semi-synthetic derivatives like Obeticholic Acid (OCA) achieve nanomolar potency, CDCA remains the mandatory endogenous baseline for calibrating FXR-targeted screening assays [1].

| Evidence Dimension | FXR activation potency (EC50) |

| Target Compound Data | CDCA: 10–50 µM |

| Comparator Or Baseline | UDCA: Inactive / >36 µM; OCA: ~100 nM |

| Quantified Difference | CDCA is the most potent endogenous agonist; UDCA lacks meaningful FXR activity. |

| Conditions | In vitro cell-based reporter assays |

Buyers configuring FXR screening panels must procure CDCA as the validated endogenous positive control, as epimers like UDCA will fail to establish the necessary receptor activation baseline.

Micellar Solubilization and Critical Micelle Concentration (CMC)

As a biological surfactant, CDCA exhibits a distinct self-assembly profile compared to other primary bile acids. CDCA has a Critical Micelle Concentration (CMC) of approximately 7–9 mM in aqueous environments, whereas the more hydrophilic Cholic Acid (CA) requires a higher concentration (CMC ~10–14 mM) to form micelles[1]. Conversely, Deoxycholic Acid (DCA) forms micelles at lower concentrations (~2–4 mM) but exhibits significantly higher cytotoxicity [1]. This makes CDCA a highly suitable intermediate-hydrophobicity detergent for liposomal formulations and membrane protein solubilization.

| Evidence Dimension | Critical Micelle Concentration (CMC) |

| Target Compound Data | CDCA: ~7–9 mM |

| Comparator Or Baseline | CA: ~10–14 mM; DCA: ~2–4 mM |

| Quantified Difference | CDCA micellizes at roughly half the concentration of CA, providing stronger solubilization without the extreme membrane-disrupting toxicity of DCA. |

| Conditions | Aqueous solution, physiological pH and ionic strength. |

Formulators selecting a bile acid excipient for drug delivery or protein extraction should choose CDCA when CA fails to provide sufficient lipophilic solubilization and DCA proves too cytotoxic.

Lipophilicity and Membrane Permeability (logP)

CDCA demonstrates an intermediate lipophilicity profile that dictates its utility as a paracellular absorption enhancer. In 1-octanol/water partition coefficient studies, the lipophilicity order of unconjugated bile acids is strictly defined as DCA > CDCA > UDCA > CA [1]. The absence of the 12α-hydroxyl group in CDCA (present in CA) increases its logP, facilitating better interaction with lipid bilayers compared to CA, while avoiding the severe membrane lysis associated with the highly hydrophobic secondary bile acid DCA [1].

| Evidence Dimension | 1-Octanol/water partition coefficient (Lipophilicity ranking) |

| Target Compound Data | CDCA ranks as moderately lipophilic (between DCA and UDCA). |

| Comparator Or Baseline | CA (most hydrophilic primary bile acid); DCA (highly lipophilic secondary bile acid). |

| Quantified Difference | CDCA partitions more readily into lipid phases than CA and UDCA, correlating with superior absorption-enhancing properties for poorly soluble APIs. |

| Conditions | 1-octanol/water shake-flask procedure and reverse-phase HPLC. |

When procuring a permeation enhancer for oral or topical drug formulations, CDCA offers a superior lipophilic balance for crossing biological membranes compared to the highly polar Cholic Acid.

Starting Material for Semi-Synthetic Bile Acid Pharmaceuticals

Utilizing CDCA as the primary precursor for the synthesis of Obeticholic Acid (OCA) and other 6α-alkylated FXR agonists, leveraging its exact 3α,7α-dihydroxy stereochemistry to minimize synthetic steps and maximize yield [1].

Endogenous Reference Standard in Nuclear Receptor Assays

Employing CDCA as the mandatory positive control in high-throughput screening assays for Farnesoid X Receptor (FXR) modulators, establishing the baseline for endogenous receptor activation [1].

Absorption Enhancer in Oral Drug Formulations

Incorporating CDCA into pharmaceutical formulations to improve the bioavailability of poorly water-soluble APIs, capitalizing on its intermediate lipophilicity and CMC to facilitate membrane permeation without the severe cytotoxicity of DCA[2].

Mild Detergent for Membrane Protein Solubilization

Using CDCA in biochemical workflows to extract and solubilize membrane proteins, where its specific micellar properties provide a more lipophilic environment than Cholic Acid while maintaining protein structural integrity[2].

References

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.0 (LogP)

4.15

Appearance

Melting Point

165 - 167 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 9 of 10 companies with hazard statement code(s):;

H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (55.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (11.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (55.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (11.11%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Chenodeoxycholic acid is indicated for the treatment of inborn errors of primary bile acid synthesis due to sterol 27 hydroxylase deficiency (presenting as cerebrotendinous xanthomatosis (CTX)) in infants, children and adolescents aged 1 month to 18 years and adults.

Livertox Summary

Drug Classes

Gastrointestinal Agents

Pharmacology

MeSH Pharmacological Classification

ATC Code

A - Alimentary tract and metabolism

A05 - Bile and liver therapy

A05A - Bile therapy

A05AA - Bile acids and derivatives

A05AA01 - Chenodeoxycholic acid

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Liver X receptor like receptor

NR1H4 (FXR) [HSA:9971] [KO:K08537]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

About 80% of its bacterial metabolite lithocholate is excreted in the feces.

Metabolism Metabolites

Wikipedia

Use Classification

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Tint GS, Salen G, Shefer S. Effect of ursodeoxycholic acid and chenodeoxycholic acid on cholesterol and bile acid metabolism. Gastroenterology. 1986 Oct;91(4):1007-18. Review. PubMed PMID: 3527851.

3: Zak RA, Marks JW, Schoenfield LJ. Current status of chenodeoxycholic acid (chenodiol) therapy of cholesterol gallstones. Semin Liver Dis. 1983 May;3(2):132-45. Review. PubMed PMID: 6408740.

4: Schoenfield LJ, Lachin JM. Chenodiol (chenodeoxycholic acid) for dissolution of gallstones: the National Cooperative Gallstone Study. A controlled trial of efficacy and safety. Ann Intern Med. 1981 Sep;95(3):257-82. Review. PubMed PMID: 7023307.

5: Iser JH, Sali A. Chenodeoxycholic acid: a review of its pharmacological properties and therapeutic use. Drugs. 1981 Feb;21(2):90-119. Review. PubMed PMID: 7009140.

6: Hofmann AF. Desaturation of bile and cholesterol gallstone dissolution with chenodeoxycholic acid. Am J Clin Nutr. 1977 Jun;30(6):993-1000. Review. PubMed PMID: 326024.

7: Dowling RH. Chenodeoxycholic acid therapy of gallstones. Clin Gastroenterol. 1977 Jan;6(1):141-63. Review. PubMed PMID: 330046.

8: Chenodeoxycholic acid in the dissolution of gallstones. Nutr Rev. 1976 Jan;34(1):20-1. Review. PubMed PMID: 814508.

9: Standaert LO. [Current status of treatment of gall stones with chenodeoxycholic acid]. Tijdschr Gastroenterol. 1975;18(1):49-63. Review. Dutch. PubMed PMID: 808879.

10: Dowling RH. The goose that laid the golden bile: gallstone dissolution in man with chenodeoxycholic acid. Ir J Med Sci. 1974 Jul;0(0):suppl:115-27. Review. PubMed PMID: 4212419.

Explore Compound Types